

# ZW191: A Technical Deep Dive into its Folate Receptor Alpha Targeting Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 191 |           |
| Cat. No.:            | B12377165            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of ZW191, a novel antibody-drug conjugate (ADC) targeting folate receptor alpha (FR $\alpha$ ). This document details the molecular components, targeting strategy, preclinical efficacy, and the experimental methodologies underpinning its development.

#### **Introduction to ZW191**

ZW191 is an investigational antibody-drug conjugate engineered by Zymeworks Inc. for the treatment of solid tumors that overexpress folate receptor alpha (FRα).[1][2] FRα is a glycosylphosphatidylinositol (GPI)-anchored protein that is highly expressed in a variety of epithelial malignancies, including ovarian, endometrial, and non-small cell lung cancers, while having limited expression in normal tissues, making it an attractive target for targeted cancer therapy.[1][2] ZW191 is designed to selectively deliver a potent cytotoxic payload to these cancer cells, thereby minimizing systemic toxicity.

The ADC is composed of three key components:

- A humanized immunoglobulin G1 (IgG1) monoclonal antibody: This antibody is engineered for high-affinity binding to FRα.[1]
- A cleavable linker system: This consists of a maleimidocaproyl (MC) anchor and a glycyl glycyl phenylalanyl glycine (GGFG)-aminomethyl (AM) protease-cleavable linker.[1]



 A topoisomerase I inhibitor payload, ZD06519: This novel, proprietary camptothecin-based payload induces cell death upon release within the target cell.[1]

ZW191 has a drug-to-antibody ratio (DAR) of 8, indicating that on average, eight molecules of the cytotoxic payload are attached to each antibody.[1]

#### **Mechanism of Action**

The targeting mechanism of ZW191 is a multi-step process designed for precision and potency:

- Binding to Folate Receptor Alpha (FRα): The ZW191 antibody specifically recognizes and binds to FRα expressed on the surface of tumor cells.[1] While a specific binding affinity (Kd) value has not been publicly disclosed, preclinical data describe the antibody as having a "favorable binding profile with strong binding to FRα".[3]
- Internalization: Upon binding, the ZW191-FRα complex is internalized by the tumor cell through receptor-mediated endocytosis.[1]
- Intracellular Trafficking and Payload Release: Once inside the cell, the complex is trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases cleave the GGFG linker, releasing the active ZD06519 payload into the cytoplasm.[1]
- Induction of Apoptosis: The released ZD06519 inhibits topoisomerase I, an enzyme essential
  for DNA replication and repair. This inhibition leads to DNA damage, cell cycle arrest, and
  ultimately, apoptosis (programmed cell death) of the cancer cell.[4]
- Bystander Effect: ZD06519 is a membrane-permeable payload, allowing it to diffuse out of the targeted FRα-positive cancer cell and kill neighboring cancer cells, regardless of their FRα expression status. This "bystander effect" is a crucial feature for treating heterogeneous tumors where not all cells express the target antigen.[5]

## Preclinical Data In Vitro Cytotoxicity

ZW191 has demonstrated potent cytotoxic activity against a panel of FRα-expressing cancer cell lines. The potency is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency.



| Cell Line | Cancer Type | FRα Expression (H-<br>score) | ZW191 pIC50 |
|-----------|-------------|------------------------------|-------------|
| OVCAR3    | Ovarian     | High                         | >10         |
| IGROV1    | Ovarian     | High                         | ~9.5        |
| OVCAR8    | Ovarian     | Medium                       | ~9.0        |
| HEC-1-A   | Endometrial | High                         | >10         |
| AN3 CA    | Endometrial | Low                          | ~8.5        |
| NCI-H2110 | NSCLC       | High                         | >10         |
| NCI-H1395 | NSCLC       | Medium                       | ~9.0        |

Data sourced from a Zymeworks preclinical poster. The specific numerical values are estimations based on graphical representations.

### In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

ZW191 has shown significant anti-tumor activity in various PDX models, which are considered more clinically relevant than cell line-derived xenografts.

| Cancer Type | FRα Expression<br>Level | Tumor Growth<br>Inhibition (TGI, %) | Incidence of Tumor<br>Regression |
|-------------|-------------------------|-------------------------------------|----------------------------------|
| Ovarian     | High (>150 H-score)     | >100%                               | 100% (4/4 models)                |
| Ovarian     | Low (<150 H-score)      | >80%                                | 83% (5/6 models)                 |
| NSCLC       | Various                 | 33% - 96%                           | Not Reported                     |
| Endometrial | Various                 | 25% - 85%                           | Not Reported                     |
| TNBC        | Various                 | 21% - 99%                           | Not Reported                     |

Data sourced from a Zymeworks preclinical poster. TGI is compared to vehicle control.



### **Toxicology**

In non-human primate (NHP) toxicology studies, ZW191 was reported to be well-tolerated at doses up to 60 mg/kg.[5] A two-dose study in NHPs showed a maximum tolerated dose (MTD) of  $\geq$  30 mg/kg, with histopathology findings at this dose considered non-adverse.[6]

### **Experimental Protocols**

Detailed experimental protocols for the characterization of ZW191 have not been publicly disclosed. However, based on standard practices for ADC development, the following methodologies are likely to have been employed.

### **Binding Affinity Determination (Generalized Protocol)**

- Method: Surface Plasmon Resonance (SPR) is a common method to determine the binding kinetics and affinity of an antibody to its target antigen.
- Procedure:
  - Recombinant human FRα protein is immobilized on a sensor chip.
  - The ZW191 antibody is flowed over the chip at various concentrations.
  - The association and dissociation of the antibody to the antigen are measured in real-time by detecting changes in the refractive index at the sensor surface.
  - The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

#### In Vitro Cytotoxicity Assay (Generalized Protocol)

- Method: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is
  typically used to measure the cytotoxic effects of an ADC.
- Procedure:



- Cancer cell lines with varying levels of FRα expression are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of ZW191 or a control ADC for a specified period (e.g., 72-120 hours).
- The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
- Luminescence is measured using a plate reader.
- The data is normalized to untreated controls, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.

### In Vivo Efficacy Studies in PDX Models (Generalized Protocol)

- Method: Patient-derived tumor fragments are implanted into immunocompromised mice.
- Procedure:
  - Once the tumors reach a specified size, the mice are randomized into treatment and control groups.
  - ZW191 is administered intravenously at one or more dose levels. A vehicle control and potentially a comparator ADC are also included.
  - Tumor volume and body weight are measured regularly (e.g., twice weekly).
  - The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
  - Efficacy is evaluated by calculating the percent tumor growth inhibition (TGI) and by assessing the incidence of tumor regression.

## Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: ZW191 Mechanism of Action





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. adcreview.com [adcreview.com]
- 2. Zymeworks Presents New Data from Multiple Preclinical and Clinical Development Programs at the 2023 American Association for Cancer Research Annual Meeting | Zymeworks Inc. [ir.zymeworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. zymeworks.com [zymeworks.com]
- 6. zymeworks.com [zymeworks.com]
- To cite this document: BenchChem. [ZW191: A Technical Deep Dive into its Folate Receptor Alpha Targeting Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377165#zw191-folate-receptor-alpha-targeting-mechanism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com